molecular formula C8H9NO3 B109077 (3-Aminophenoxy)acetic acid CAS No. 6274-24-4

(3-Aminophenoxy)acetic acid

Cat. No. B109077
CAS RN: 6274-24-4
M. Wt: 167.16 g/mol
InChI Key: OIWJQYPZFXSJRU-UHFFFAOYSA-N
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Description

“(3-Aminophenoxy)acetic acid” is a chemical compound with the CAS Number: 6274-24-4 and a molecular weight of 167.16 . It has a linear formula of C8 H9 N O3 .


Molecular Structure Analysis

The molecular structure of “(3-Aminophenoxy)acetic acid” is represented by the linear formula C8 H9 N O3 . Its average mass is 167.162 Da and its monoisotopic mass is 167.058243 Da .


Physical And Chemical Properties Analysis

“(3-Aminophenoxy)acetic acid” is a solid at room temperature .

Scientific Research Applications

1. Chromosomal Aberrations Study

The compound 3 beta-hydroxy-13 alpha-amino-13,17-seco-5 alpha-androstan-17-oic-13,17-lactam- p-bis (2-chloroethyl) aminophenoxy acetic acid, a congener of (3-Aminophenoxy)acetic acid, was examined for its clastogenic activity. This substance can induce chromosomal and chromatid-type aberrations in human lymphocyte cultures, indicating its potential use in the study of cytogenetics and antitumor activity (Tselepi, Zacharopoulou, Demopoulos, & Catsoulacos, 1993).

2. Metabolic Effects Research

Research on acetic-acid analogues of thyroxine and triiodothyronine, which are structurally related to (3-Aminophenoxy)acetic acid, has shown that these compounds can affect metabolic rates in humans. This is significant for understanding the physiological impacts of similar compounds (Lipsett, Pearson, Rall, & Rawson, 1956).

3. Urinary Metabolites Study

Methods have been developed for determining various metabolites, including o-aminophenol, in urine. This research is essential for understanding the metabolism of substances like (3-Aminophenoxy)acetic acid and its derivatives in the human body (Tompsett, 1959).

4. Biocatalysis and Synthesis

Triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, structurally related to (3-Aminophenoxy)acetic acid, have been synthesized and characterized. This shows its potential application in the field of organometallic chemistry and biocatalysis (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

5. pH Sensitive Probes Development

Fluorinated o-aminophenol derivatives, closely related to (3-Aminophenoxy)acetic acid, have been developed for measuring intracellular pH. These compounds' unique properties are critical for biological and medical research, especially in cellular studies (Rhee, Levy, & London, 1995).

Safety And Hazards

The safety data sheet (SDS) for “(3-Aminophenoxy)acetic acid” provides important information about its safety and hazards . Always refer to the SDS when handling this compound.

properties

IUPAC Name

2-(3-aminophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWJQYPZFXSJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978373
Record name (3-Aminophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminophenoxy)acetic acid

CAS RN

6274-24-4
Record name 2-(3-Aminophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6274-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6274-24-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Aminophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(3—Nitro-phenoxy)-acetic acid (1.978 g; 10.0 mmol) was reduced by catalytic hydrogenation (10% Pd—C; 45 psi H2) in AcOH-EtOH-MeOH then filtered through diatomaceous earth and concd yielding the title aniline. LC-MS 168 ([M+H]+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BR Baker, WW Lee, WA Skinner… - Journal of Medicinal …, 1959 - ACS Publications
Amongthe earliest known biochemical differences between normal andneoplastic tissues were the lowered oxygen uptake and high lactate formationof some neoplastic tissues …
Number of citations: 64 pubs.acs.org
PA Greenidge, SAM Mérette, R Beck… - Journal of medicinal …, 2003 - ACS Publications
Using the crystal structure of an inhibitor complexed with the serine protease thrombin (PDB code 1UVT ) and the functional group definitions contained within the Catalyst software, a …
Number of citations: 27 pubs.acs.org

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